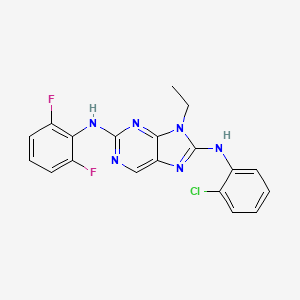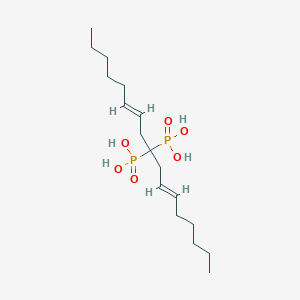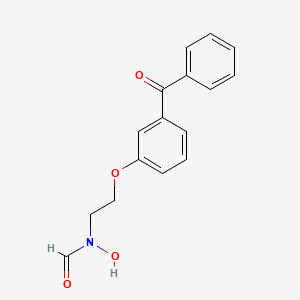![molecular formula C20H16N6O B10756939 6-Amino-2-[(1-Naphthylmethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756939.png)
6-Amino-2-[(1-Naphthylmethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
2. Preparation Methods
The synthesis of 8-oxo-3,7-dihydro-8H-imidazo[4,5-g]quinazoline-6,2-diamine, N2-(1-naphtylmethyl)- involves multiple steps, typically starting with the preparation of the quinazoline core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
3. Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
4. Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research has focused on its potential as a drug candidate for treating various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
5. Mechanism of Action
The mechanism of action of 8-oxo-3,7-dihydro-8H-imidazo[4,5-g]quinazoline-6,2-diamine, N2-(1-naphtylmethyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme tRNA-Guanine Transglycosylase, which is linked to the pathogenicity of certain bacteria . The compound exerts its effects through charge-assisted hydrogen bonding and other molecular interactions that disrupt the normal function of the target enzyme .
6. Comparison with Similar Compounds
Similar compounds to 8-oxo-3,7-dihydro-8H-imidazo[4,5-g]quinazoline-6,2-diamine, N2-(1-naphtylmethyl)- include other quinazolinamines and related heterocyclic aromatic compounds. Some examples are:
- 6-amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-2-[(thiophen-2-ylmethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 8-oxo-3,7-dihydro-8H-imidazo[4,5-g]quinazoline-6,2-diamine, N2-(1-naphtylmethyl)- lies in its specific substitution pattern and its potential as an inhibitor of tRNA-Guanine Transglycosylase .
Méthodes De Préparation
The synthesis of 6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one involves multiple steps, typically starting with the preparation of the quinazoline core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research has focused on its potential as a drug candidate for treating various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme tRNA-Guanine Transglycosylase, which is linked to the pathogenicity of certain bacteria . The compound exerts its effects through charge-assisted hydrogen bonding and other molecular interactions that disrupt the normal function of the target enzyme .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one include other quinazolinamines and related heterocyclic aromatic compounds. Some examples are:
- 6-amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-2-[(thiophen-2-ylmethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-2-methyl-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as an inhibitor of tRNA-Guanine Transglycosylase .
Propriétés
Formule moléculaire |
C20H16N6O |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-amino-2-(naphthalen-1-ylmethylamino)-1,7-dihydroimidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C20H16N6O/c21-19-23-15-9-17-16(8-14(15)18(27)26-19)24-20(25-17)22-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,22,24,25)(H3,21,23,26,27) |
Clé InChI |
MCEZMMDIEXECTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNC3=NC4=C(N3)C=C5C(=C4)N=C(NC5=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-5-morpholin-4-YL-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-YL]benzamide](/img/structure/B10756869.png)

![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756886.png)

![3-Bromo-5-Phenyl-N-(Pyrimidin-5-Ylmethyl)pyrazolo[1,5-A]pyridin-7-Amine](/img/structure/B10756910.png)
![3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine](/img/structure/B10756918.png)

![3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10756921.png)
![(3AR,6R,6AS)-6-((S)-((S)-Cyclohex-2-enyl)(hydroxy)methyl)-6A-methyl-4-oxo-hexahydro-2H-furo[3,2-C]pyrrole-6-carbaldehyde](/img/structure/B10756934.png)
![5-(2-Fluorophenyl)-N-(Pyridin-4-Ylmethyl)pyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10756937.png)
![6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756941.png)
![(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-naphthalen-2-yl-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol](/img/structure/B10756945.png)
![(1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate](/img/structure/B10756948.png)
